Noncompetitive vs. Competitive ELISA Comparison
In a direct head-to-head comparison using the same monoclonal antibody generated from Hal-HS-BSA immunogen, the noncompetitive immunoassay format enabled by Hal-HS outperformed the competitive format by a factor of 3.5 in limit of detection (LOD) and by a factor of 5 in analytical range [1]. The study evaluated antibody binding kinetics and found that the analyte-enzyme conjugate exhibited substantially higher affinity for the mAb than the free analyte, a kinetic profile that is essential for the noncompetitive replacement assay design [1].
| Evidence Dimension | Immunoassay analytical performance |
|---|---|
| Target Compound Data | Hal-HS-enabled noncompetitive ELISA: LOD improvement factor = 3.5; analytical range improvement factor = 5 |
| Comparator Or Baseline | Competitive ELISA using same monoclonal antibody (baseline LOD and range) |
| Quantified Difference | 3.5-fold lower LOD (improved sensitivity); 5-fold wider analytical range |
| Conditions | Halofuginone detection in buffer system; monoclonal antibody raised against Hal-BSA immunogen |
Why This Matters
This 3.5-fold sensitivity gain directly translates to detection of lower analyte concentrations, reducing false negatives in food safety screening, while the 5-fold wider analytical range reduces sample dilution requirements and improves throughput.
- [1] Bai Y, Wang Y, Li Q, Dou L, Liu M, Shao S, Zhu J, Shen J, Wang Z, Wen K, Yu W. Binding affinity-guided design of a highly sensitive noncompetitive immunoassay for small molecule detection. Food Chem. 2021 Jul 30;351:129270. doi: 10.1016/j.foodchem.2021.129270. PMID: 33640770. View Source
